Enantiomer-Specific Mechanism Divergence: Racemate (PDE3 Inhibitor) versus (R)-OR-1896 (Calcium Sensitizer)
The racemate (CAS 36725-27-6) was historically described as a PDE III inhibitor with cardiotonic activity (U.S. Pat. Nos. 3,746,712 and 4,397,854), its inotropic action attributed solely to PDE3 inhibition . In contrast, the (R)-enantiomer OR-1896 was subsequently shown to possess a dual mechanism: primary calcium sensitization at troponin C plus PDE3 inhibition. In skinned cardiac fiber preparations from guinea pig, the (R)-enantiomer (Compound A) produced a 26±6% increase in force at pCa 5.6 at 0.3 μM, and a 109±35% increase at 3 μM, while milrinone was ineffective in this assay . This demonstrates that the (R)-enantiomer's calcium-sensitizing activity — absent in the parent racemate's original pharmacological description — is the primary driver of positive inotropy, not PDE3 inhibition.
| Evidence Dimension | Mechanism of positive inotropy |
|---|---|
| Target Compound Data | Racemate: PDE3 inhibition only (reported by Ishimori et al., 1994, without quantitative IC50 for PDE3 in that reference; cardiotonic activity confirmed in anesthetized dogs) |
| Comparator Or Baseline | (R)-OR-1896 (Compound A): Calcium sensitization in skinned fibers at pCa 5.6: +26±6% (0.3 μM), +109±35% (3 μM); EC50 for positive inotropy in guinea pig papillary muscle: 0.1 μM vs. milrinone EC50: 2 μM |
| Quantified Difference | Milrinone was ineffective as a calcium sensitizer in the skinned fiber assay; the (R)-enantiomer was 20-fold more potent than milrinone (EC50 0.1 vs. 2 μM) as a positive inotrope in intact papillary muscle. |
| Conditions | Skinned cardiac fiber preparation from guinea pig left ventricular papillary muscle; pCa 5.6; isometric force measurement. Positive inotropic effect in electrically paced guinea pig right ventricular papillary muscle at 1 Hz in modified Tyrode solution (37°C). |
Why This Matters
Procurement of the racemate for pharmacological studies of calcium sensitization or levosimendan target engagement is scientifically invalid; only the (R)-enantiomer OR-1896 (CAS 220246-81-1) exhibits this dual mechanism.
- [1] Ishimori T, Gotanda K, Sasaki T, Shinbo A, Asano H, Miyazawa K, Miyasaka K. Cardiac effects of the novel pyridazinone derivative. Arzneimittelforschung. 1994;44(5):583-588. Also cited in US Patent RE38,102 E at lines 14-18. View Source
- [2] US Patent RE38,102 E. Table 1: Calcium sensitizing effect in skinned fiber at pCa 5.6. Table 2: Positive inotropic effect in guinea-pig papillary muscle (EC50). Orion Corporation. 2003. View Source
